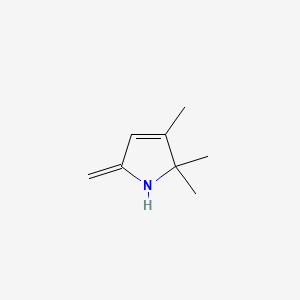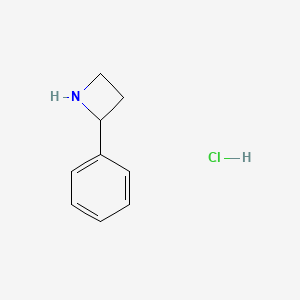
2-Phenylazetidine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylazetidine Hydrochloride is an organic compound with the chemical formula C9H11N·HCl. It is a salt analog of 2-Phenylazetidine and is characterized by a four-membered azetidine ring with a phenyl group attached to the second carbon atom. This compound is typically found as a colorless to light yellow liquid or solid and is soluble in organic solvents such as ethanol, ether, and acetone, but only slightly soluble in water .
準備方法
Synthetic Routes and Reaction Conditions
2-Phenylazetidine Hydrochloride can be synthesized through various methods. One common method involves the reaction of 2-phenylacetone with aqueous ammonia under appropriate conditions. This reaction generally requires a catalyst and a suitable reaction temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
2-Phenylazetidine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific reaction conditions like elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetone derivatives, while reduction can produce various amines.
科学的研究の応用
2-Phenylazetidine Hydrochloride has a wide range of scientific research applications:
Biology: The compound’s unique ring structure makes it valuable in ligand design and medicinal chemistry.
作用機序
The mechanism of action of 2-Phenylazetidine Hydrochloride involves its interaction with molecular targets and pathways. The azetidine ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Phenylazetidine: The parent compound without the hydrochloride salt.
Azetidine: A simpler analog without the phenyl group.
3-Phenylazetidine: A structural isomer with the phenyl group attached to the third carbon atom.
Uniqueness
2-Phenylazetidine Hydrochloride is unique due to its specific ring structure and the presence of the phenyl group, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
特性
分子式 |
C9H12ClN |
|---|---|
分子量 |
169.65 g/mol |
IUPAC名 |
2-phenylazetidine;hydrochloride |
InChI |
InChI=1S/C9H11N.ClH/c1-2-4-8(5-3-1)9-6-7-10-9;/h1-5,9-10H,6-7H2;1H |
InChIキー |
RHVACGHIJJVMAI-UHFFFAOYSA-N |
正規SMILES |
C1CNC1C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate](/img/structure/B13838024.png)



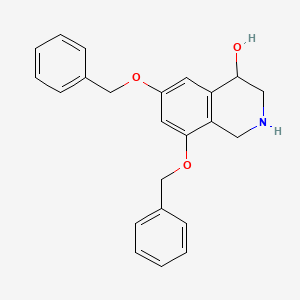
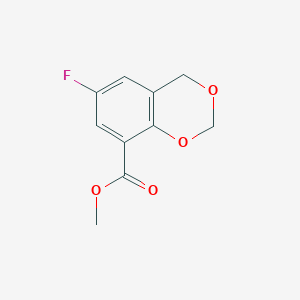
![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)

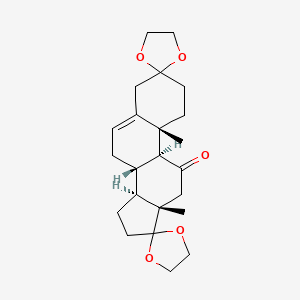
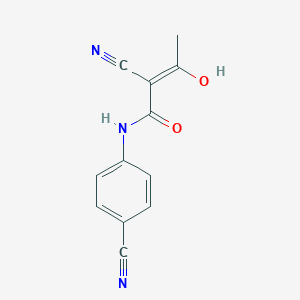
![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
